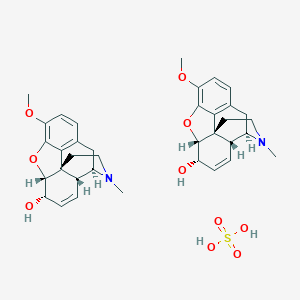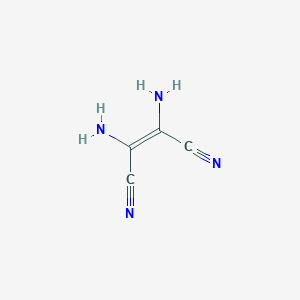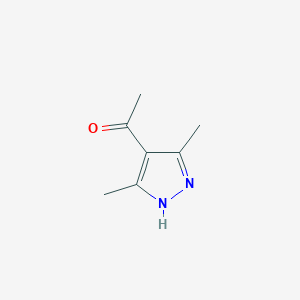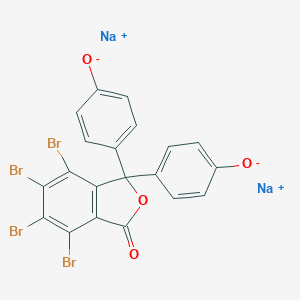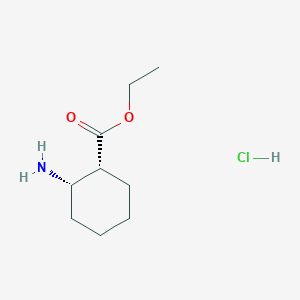
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Descripción general
Descripción
Synthesis Analysis
A practical synthesis of ethyl cis-2-amino-1-cyclohexanecarboxylate involves asymmetric reductive amination methodology. This process allows for the large-scale preparation of the compound in optically pure form. The synthesis is characterized by improved diastereoselectivity and cis-trans selectivity, highlighting the efficiency of the crystallization process used to isolate the compound as its HBr salt (Daqian Xu et al., 1997).
Molecular Structure Analysis
The molecular conformations of related aminomethyl cyclohexanecarboxylic acids, by extension, provide insight into the structural aspects of ethyl cis-2-amino-1-cyclohexanecarboxylate. Studies involving proton and carbon-13 NMR, alongside semiempirical molecular orbital methods, indicate that such compounds exist in zwitterionic forms in aqueous solutions, adopting staggered forms that are similar to their crystalline states. This gives a glimpse into the preferred conformations and how the cyclohexane ring might be deformed, affecting its reactivity and interactions (M. Yanaka et al., 1981).
Chemical Reactions and Properties
The compound's reactivity, illustrated through various synthetic routes, reveals its capability to undergo transformations leading to different derivatives. For example, its inclusion in the synthesis of complex molecular structures demonstrates its versatility in organic synthesis. The ability to form stable derivatives with potential biological activity further exemplifies its chemical properties and reactivity (T. Johnston et al., 1984).
Physical Properties Analysis
Investigations into similar cyclohexanecarboxylic acid derivatives suggest that the physical properties, such as melting and glass transition temperatures, depend significantly on the cis and trans configuration of the cycloaliphatic ring. These findings hint at the impact of structural differences on the physical state and behavior of such compounds, providing a basis for understanding the physical characteristics of ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride (James S. Ridgway, 1974).
Aplicaciones Científicas De Investigación
Synthesis Methodologies : A practical method for large-scale preparation of optically pure ethyl 2-amino-1-cyclohexanecarboxylate was developed, showcasing its significance in asymmetric reductive amination methodology (Xu, Prasad, Repič, & Blacklock, 1997).
ACE Inhibitors : Compounds derived from cyclohexane series, including ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, showed marked inhibitory activity against angiotensin-converting enzyme, making them potential ACE inhibitors (Turbanti et al., 1993).
Medicinal Chemistry : Research in medicinal chemistry has involved the synthesis and evaluation of derivatives of ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride for their potential biological applications (Svahn et al., 1986).
Saturated Heterocycles : Studies on saturated heterocycles have used ethyl cis-2-amino-1-cyclohexanecarboxylate as a starting material to understand the steric structures and synthesis of various compounds (Fülöp, Bernáth, Pihlaja, Mattinen, Argay, & Kălmăn, 1987).
Stereochemistry and Oxidation Studies : The stereochemistry of oxidation processes involving cyclohexanecarboxylate compounds has been a subject of research, indicating the compound's role in understanding chemical reactions and mechanisms (Baldwin, Jackson, Adlington, & Rawlings, 1985).
Anticholinesterase Poisoning Antidotes : Synthesis and protective effectiveness studies involving ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride have been conducted in the context of developing antidotes for anticholinesterase poisoning (Bannard & Parkkari, 1970).
Biological Evaluation of Derivatives : Bromophenol derivatives with cyclopropyl moiety, including ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, have been synthesized and evaluated for their inhibitory activities against various enzymes, indicating their potential use in treating diseases like Alzheimer's (Boztaş et al., 2019).
Propiedades
IUPAC Name |
ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSOBPCWYVZSW-WLYNEOFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride | |
CAS RN |
1127-99-7, 180979-17-3 | |
| Record name | Cyclohexanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1), (1R,2S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





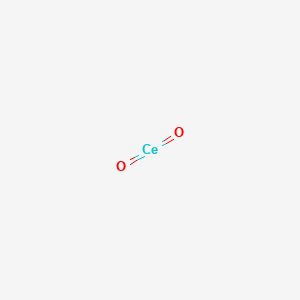
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
